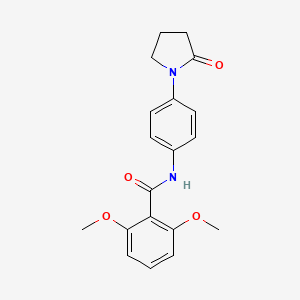

2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

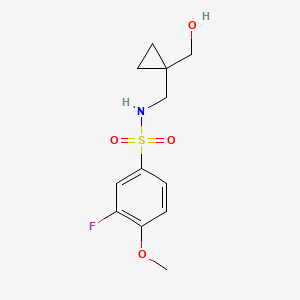

The compound “2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a pyrrolidine ring, which is a type of nitrogen-containing five-membered ring . Pyrrolidine rings are found in many biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and pyrrolidine functional groups. The benzamide group could potentially undergo hydrolysis, forming a carboxylic acid and an amine . The pyrrolidine ring could potentially undergo various reactions depending on the conditions .Aplicaciones Científicas De Investigación

Antioxidant Activity

2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound’s ability to scavenge free radicals makes it a candidate for research in preventing oxidative stress-related diseases .

Antibacterial Properties

Research has indicated that benzamide derivatives, including 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide , exhibit antibacterial activities. These compounds have been tested against various bacterial strains, showing potential as a new class of antibacterial agents .

Cytotoxic Activities

The cytotoxic properties of benzamide derivatives are of interest in cancer research. The ability of these compounds to inhibit the growth of cancer cells can lead to the development of new anticancer drugs. Studies on similar structures have shown promising results in this field .

Drug Discovery

Benzamide compounds, due to their diverse biological activities, are often used in drug discovery. They serve as a structural framework for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancer .

Industrial Applications

Beyond medical research, benzamide derivatives find applications in various industrial sectors. They are used in the plastic and rubber industry, paper industry, and even in agriculture, showcasing their versatility .

Biological Molecule Research

Benzamides are structurally similar to compounds found in natural products and commercial drugs. This similarity allows researchers to study the biological activities of these molecules and their interactions within living organisms .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit chitin synthesis . Chitin is a crucial component of the exoskeleton in many insects and fungi, making it a common target for pesticides and antifungal agents .

Mode of Action

Based on the structure-activity relationship of similar compounds, it’s plausible that it inhibits chitin synthesis . The inhibition likely occurs through the compound binding to the active site of the enzyme responsible for chitin synthesis, thereby preventing the enzyme from catalyzing its reaction .

Biochemical Pathways

The inhibition of chitin synthesis disrupts the formation of the exoskeleton in insects and the cell walls in fungi . This disruption can lead to the death of these organisms, making the compound potentially useful as a pesticide or antifungal agent .

Propiedades

IUPAC Name |

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTPEIYVZJWLCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-1-ethanol](/img/structure/B2878374.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)

![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)

![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)